1-Propen-1-amine, 3-(1H-purin-6-yl)-
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-(7H-purin-6-yl)prop-1-en-1-amine |
InChI |
InChI=1S/C8H9N5/c9-3-1-2-6-7-8(12-4-10-6)13-5-11-7/h1,3-5H,2,9H2,(H,10,11,12,13) |
InChI Key |
RNQVUVCNCLFNKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)CC=CN |
Origin of Product |
United States |
Contextual Significance of Purine Derived Compounds in Chemical Research
Purines are nitrogen-containing heterocyclic aromatic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. rsc.orgresearchgate.netwikipedia.org They are among the most pervasive nitrogen-containing heterocycles in nature. wikipedia.org The significance of purine-derived compounds is rooted in their central role in numerous life-sustaining processes. researchgate.netresearchgate.net
The purine (B94841) bases, primarily adenine (B156593) (6-aminopurine) and guanine (B1146940) (2-amino-6-oxypurine), are fundamental building blocks of nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). wikipedia.org Beyond their role in encoding genetic information, purine derivatives are critical components of essential biomolecules that drive cellular metabolism and signaling. wikipedia.orgnih.gov Adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) serve as the primary energy currency in cells, while cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) function as crucial second messengers in signal transduction pathways. researchgate.netnih.gov Furthermore, purines are integral parts of vital coenzymes like NADH (nicotinamide adenine dinucleotide) and Coenzyme A. wikipedia.orgresearchgate.net
Given their unique structural features and profound bioactivity, purines are considered "privileged structures" in medicinal chemistry and drug discovery. rsc.orgresearchgate.net The purine scaffold provides a versatile template for designing molecules that can interact with a wide range of biological targets. researchgate.net By modifying the purine core with various functional groups, researchers have developed a multitude of therapeutic agents. researchgate.net These include antiviral drugs like acyclovir, which mimics guanosine, and anticancer agents such as clofarabine. rsc.orgresearchgate.net The ability of purine analogs to interfere with nucleic acid synthesis or inhibit key enzymes makes them potent candidates for treating various diseases. researchgate.netresearchgate.net
Rationale for Investigating Unsaturated Aliphatic Amine Purine Conjugates
The conjugation of a purine (B94841) nucleus with an unsaturated aliphatic amine, such as the propenamine group in 1-Propen-1-amine, 3-(1H-purin-6-yl)-, is a deliberate synthetic strategy aimed at creating novel molecules with specific chemical and biological properties. This approach is driven by several key rationales:
Bioisosteric Replacement and Analogue Development: The amine group can serve as a mimic for other functional groups, allowing the molecule to interact with biological targets. The unsaturated bond (the double bond in the propene chain) introduces conformational rigidity compared to a saturated alkyl chain. This rigidity can be crucial for optimizing the binding orientation of the molecule within a target's active site, potentially leading to higher affinity and selectivity.
Introduction of Reactive Moieties: The propenamine moiety is a versatile chemical handle. The double bond can participate in various chemical reactions, including cycloadditions and electrophilic additions. biorxiv.org This reactivity allows the molecule to be used as a chemical probe to label and study biological macromolecules like proteins and RNA. nih.govresearchgate.net
Exploration of New Biological Activities: Combining the purine scaffold, known for its diverse bioactivity, with an unsaturated amine creates a hybrid molecule with the potential for novel pharmacological effects. The side chain can explore different binding pockets on a target enzyme or receptor, potentially leading to new mechanisms of action as kinase inhibitors, receptor antagonists, or modulators of other cellular processes. researchgate.net
Overview of Academic Research Directions for 1 Propen 1 Amine, 3 1h Purin 6 Yl
Regio- and Stereoselective Synthesis of the Propene-Purine Linkage
A primary challenge in the synthesis of N-substituted purine (B94841) derivatives is achieving regioselectivity, as purines possess multiple reactive nitrogen atoms. For the target molecule, the desired linkage is at the N9 position of the purine ring. Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, necessitating carefully designed strategies to favor the N9 product.
One effective approach involves the use of formamidopyrimidines (FaPys) as precursors. Condensation of FaPys with sugars has been shown to provide natural N-9 nucleosides with high regioselectivity and in good yields. nih.gov This strategy could be adapted by using a propene-containing sugar analog or by modifying the resulting nucleoside. Another method to ensure N9 selectivity is through transition-metal-catalyzed C-H/N-H bond activation, which allows for the regioselective functionalization of purines. researchgate.net
Furthermore, stereoselectivity in the formation of the propene moiety is crucial. The "(1Z)" designation in a related compound, 9-(1Z)-1-Propen-1-yl-9H-purin-6-amine, indicates a specific cis-geometry of the double bond. nih.govncats.io Achieving such stereocontrol often requires specialized catalytic methods. For instance, iron-catalyzed stereoselective alkene synthesis has emerged as a sustainable and efficient pathway for constructing stereodefined olefins. nih.gov Wittig-type olefination reactions, when carefully controlled, can also provide Z-selective synthesis of functionalized alkenes. nih.gov The choice of catalyst and reaction conditions is paramount in dictating the final stereochemistry of the propene unit.
Key Considerations for Regio- and Stereoselectivity:
| Feature | Desired Outcome | Potential Methodologies |
| Regioselectivity | N9-alkylation of the purine ring | - Use of formamidopyrimidine precursors- Transition-metal-catalyzed C-H/N-H activation |
| Stereoselectivity | Z-configuration of the propene double bond | - Iron-catalyzed stereoselective alkene synthesis- Controlled Wittig olefination |
Novel Catalytic Strategies in the Formation of the Amine and Alkene Moieties
The formation of the amine and alkene functionalities in 1-Propen-1-amine, 3-(1H-purin-6-yl)- can be accomplished through various modern catalytic methods that offer efficiency and selectivity.
Formation of the C-N Bond (Amine):
Traditional methods for forming C-N bonds, such as the reaction of amines with alkyl halides, can suffer from over-alkylation and the generation of byproducts. researchgate.net Modern catalytic approaches provide milder and more selective alternatives. "Hydrogen borrowing" or "hydrogen autotransfer" reactions, often catalyzed by precious metals or more recently by earth-abundant metals like iron and manganese, represent a sustainable approach for C-N bond formation between alcohols and amines. researchgate.netacs.org Another powerful strategy is the transition-metal-catalyzed direct C-H amination, which uses organic azides as the nitrogen source, offering a step- and atom-economical alternative to classical cross-coupling reactions. nih.gov
Formation of the C=C Bond (Alkene):
The synthesis of the propene moiety with the desired stereochemistry is a critical step. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are well-established for forming C-C bonds and can be adapted for stereoselective alkene synthesis. rsc.org Additionally, chelation-assisted C-H activation under iron catalysis provides another avenue for the stereoselective construction of olefins. nih.gov These methods offer the potential for high yields and excellent control over the geometry of the double bond.
Derivatization Strategies for Structural Modification and Diversification
The purine scaffold and the propene side chain of the target molecule offer multiple sites for derivatization, allowing for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.
Purine Core Modifications:
The purine ring can be functionalized at various positions. For example, direct regioselective C-H cyanation of purines can introduce a cyano group, which can then be further manipulated into other functional groups like amides or oxazolines. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are routinely used to introduce aryl, heteroaryl, or alkynyl groups at specific positions of the purine ring, typically starting from a halogenated purine precursor. nih.gov
Propene Side Chain Modifications:
The propene unit can also be modified. For instance, if the synthesis starts with a terminal alkyne, hydrophosphination followed by a Wittig reaction can be used to introduce the propene moiety with control over its stereochemistry and allow for further functionalization. nih.gov The amine group on the propene chain can be acylated or alkylated to introduce a variety of substituents.
Examples of Derivatization Reactions:
| Reaction Type | Reagents | Functional Group Introduced |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group |
| C-H Cyanation | TMSCN, triflic anhydride | Cyano group |
| Acylation | Acyl chloride, base | Acyl group (on amine) |
Scalable Synthetic Approaches for Research Applications
For the synthesized compounds to be useful in research applications, the synthetic routes must be scalable. This requires considering factors such as the cost and availability of starting materials, the efficiency of each synthetic step, and the ease of purification.
High-Resolution Spectroscopic Characterization
High-resolution spectroscopy is indispensable for the unambiguous determination of molecular structure, including stereochemistry and tautomeric forms. For a molecule such as 1-Propen-1-amine, 3-(1H-purin-6-yl)-, a combination of advanced Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectroscopies would be required for a thorough characterization.
NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. For 1-Propen-1-amine, 3-(1H-purin-6-yl)-, ¹H and ¹³C NMR would provide initial structural confirmation, while advanced 2D techniques such as NOESY and HMBC would be crucial for detailed stereochemical and tautomeric assignments.
The propenamine substituent introduces the possibility of E/Z isomerism. The vicinal coupling constant (³J) between the olefinic protons in the ¹H NMR spectrum is a key indicator of the double bond geometry. A larger coupling constant (typically 12-18 Hz) is expected for the E-isomer (trans configuration), while a smaller value (6-12 Hz) is characteristic of the Z-isomer (cis configuration).
Furthermore, the attachment of the propenamine group to the N3 position of the purine ring must be confirmed. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would show a correlation between the protons of the propenamine side chain and the carbon atoms of the purine core, specifically C2 and C4, confirming the N3 linkage.
Tautomerism is a common phenomenon in purine chemistry. While the 1H-purin-6-yl tautomer is generally predominant, the possibility of other tautomeric forms, such as the 7H or 9H tautomers, should be considered. ¹⁵N NMR spectroscopy, in conjunction with quantum chemical calculations, can be a powerful tool to investigate tautomeric equilibria in purine derivatives. The chemical shifts of the nitrogen atoms in the purine ring are highly sensitive to their protonation state and local environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) and Coupling Constants (J in Hz) for 1-Propen-1-amine, 3-(1H-purin-6-yl)- in DMSO-d₆
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H2 (Purine) | 8.0 - 8.5 | - | - |
| H8 (Purine) | 8.5 - 9.0 | - | - |
| C2 (Purine) | 150 - 155 | - | - |
| C4 (Purine) | 145 - 150 | - | - |
| C5 (Purine) | 118 - 122 | - | - |
| C6 (Purine) | 155 - 160 | - | - |
| C8 (Purine) | 140 - 145 | - | - |
| H1' (Olefinic) | 6.0 - 6.5 | - | ³J(H1'-H2') = 6-12 (Z), 12-18 (E) |
| H2' (Olefinic) | 5.0 - 5.5 | - | ³J(H2'-H3') = 6-8 |
| H3' (Methyl) | 1.8 - 2.2 | - | - |
| C1' (Olefinic) | 125 - 130 | - | - |
| C2' (Olefinic) | 100 - 105 | - | - |
| C3' (Methyl) | 15 - 20 | - | - |
Note: These are predicted values based on analogous structures and may vary.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. For 1-Propen-1-amine, 3-(1H-purin-6-yl)-, characteristic vibrational modes would include N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=C stretching of the propenyl group (around 1640-1680 cm⁻¹), and various C=N and C=C stretching modes of the purine ring (in the 1400-1600 cm⁻¹ region).
Electronic spectroscopy (UV-Vis) reveals information about the electronic transitions within the molecule. Purine and its derivatives typically exhibit strong absorption bands in the UV region. The presence of the conjugated propenamine substituent is expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted purine core, likely in the range of 260-280 nm.
Table 2: Predicted Vibrational and Electronic Spectroscopic Data for 1-Propen-1-amine, 3-(1H-purin-6-yl)-
| Spectroscopic Technique | Predicted Absorption/Band | Assignment |
|---|---|---|
| IR Spectroscopy | 3300-3500 cm⁻¹ | N-H stretching (amine) |
| 1640-1680 cm⁻¹ | C=C stretching (alkene) | |
| 1400-1600 cm⁻¹ | Purine ring stretching modes | |
| Raman Spectroscopy | 1640-1680 cm⁻¹ | C=C stretching (alkene) |
| ~1300-1400 cm⁻¹ | Purine ring breathing mode |
Note: These are predicted values based on analogous structures and may vary.
Solid-State Structural Elucidation (e.g., X-ray Crystallography)
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. Although no crystal structure for 1-Propen-1-amine, 3-(1H-purin-6-yl)- has been reported, we can hypothesize its solid-state arrangement based on known structures of related purine derivatives.
Table 3: Hypothetical Crystallographic Data for 1-Propen-1-amine, 3-(1H-purin-6-yl)-
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8-10 |
| b (Å) | ~10-12 |
| c (Å) | ~12-15 |
| β (°) | ~95-105 |
| Z (molecules/unit cell) | 4 |
| Key Bond Lengths (Å) | N3-C1' ≈ 1.45, C1'=C2' ≈ 1.34, C6-N(amine) ≈ 1.35 |
Note: These are hypothetical values based on analogous structures and are for illustrative purposes only.
Conformational Preferences and Isomeric Considerations
The conformational flexibility of 1-Propen-1-amine, 3-(1H-purin-6-yl)- primarily arises from rotation around the N3-C1' single bond and the E/Z isomerism of the C1'=C2' double bond.
As previously discussed, the E and Z isomers are expected to be distinguishable by NMR spectroscopy. The relative stability of these isomers would depend on the steric interactions between the purine ring and the methyl group of the propenamine substituent.
Rotation around the N3-C1' bond would be governed by a potential energy surface with minima corresponding to specific rotational conformers. Steric hindrance between the propenamine group and the C2 and C4 positions of the purine ring would influence the preferred conformations. Computational modeling, such as Density Functional Theory (DFT) calculations, would be invaluable in mapping this potential energy surface and identifying the most stable conformers. Allylic strain, the steric interaction between substituents on a double bond and an adjacent sp³-hybridized atom, could also play a role in determining the conformational preferences around the N3-C1' bond.
Theoretical and Computational Investigations of 1 Propen 1 Amine, 3 1h Purin 6 Yl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of "1-Propen-1-amine, 3-(1H-purin-6-yl)-". Such studies provide a detailed picture of the molecule's electron distribution, orbital energies, and electrostatic potential, which are fundamental to its chemical behavior.
The geometry of the molecule is first optimized to find its most stable conformation. Subsequent calculations can then determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For "1-Propen-1-amine, 3-(1H-purin-6-yl)-", the purine (B94841) ring system, with its electron-rich nitrogen atoms, and the propenamine side chain contribute significantly to the molecular orbitals.
Another important aspect is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitrogen atoms of the purine ring are expected to be regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. Conversely, the amine protons and other hydrogen atoms attached to the purine ring would exhibit positive potential. These calculations are foundational for predicting how the molecule will interact with biological targets. ijbioc.comijcce.ac.ir
Table 1: Calculated Electronic Properties of 1-Propen-1-amine, 3-(1H-purin-6-yl)- (Illustrative data based on typical values for similar purine derivatives)
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
Molecular Dynamics Simulations for Solution Behavior and Flexibility
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules in a solvent environment, typically water, to mimic physiological conditions. acs.orgnih.gov For "1-Propen-1-amine, 3-(1H-purin-6-yl)-", MD simulations can reveal its conformational flexibility and how it interacts with surrounding water molecules.
These simulations track the movements of every atom in the system over time, governed by a force field that approximates the interatomic forces. nih.gov A key aspect to investigate is the rotational freedom around the single bonds in the 3-(1H-purin-6-yl)propyl chain. This flexibility allows the molecule to adopt various conformations, which can be crucial for its ability to fit into a biological binding site. The simulations can quantify the dihedral angle distributions to identify the most populated conformational states.
Table 2: Key Observables from Molecular Dynamics Simulations of 1-Propen-1-amine, 3-(1H-purin-6-yl)- in Aqueous Solution (Illustrative data)
| Observable | Description | Typical Finding |
| RMSD | Root-mean-square deviation of the non-hydrogen atoms from the initial structure. | Fluctuates around a stable average value, indicating conformational stability. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to the solvent. | Provides insight into the molecule's exposure to the solvent. |
| Radial Distribution Function (RDF) | Describes the probability of finding a water molecule at a certain distance from a specific atom or group. | Peaks indicate structured hydration shells around polar groups. |
In Silico Prediction of Molecular Recognition and Binding Sites
In silico methods, such as molecular docking, are widely used to predict how a small molecule like "1-Propen-1-amine, 3-(1H-purin-6-yl)-" might bind to a biological target, typically a protein. researchgate.netmdpi.com This process involves computationally placing the molecule into the binding site of a receptor in various orientations and conformations and then scoring the resulting poses based on their predicted binding affinity.
The purine scaffold is a well-known "privileged structure" in medicinal chemistry, as it is a key component of many endogenous molecules and drugs. acs.org Therefore, "1-Propen-1-amine, 3-(1H-purin-6-yl)-" could potentially interact with a variety of protein families, such as kinases, G-protein coupled receptors, or enzymes involved in nucleic acid metabolism. Molecular docking studies can screen this compound against libraries of known protein structures to identify potential binding partners. u-strasbg.fr
For a given target, docking can predict the specific interactions that stabilize the ligand-protein complex. For instance, the nitrogen atoms of the purine ring can act as hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor. The aromatic purine ring can also engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. The flexibility of the propenamine side chain allows it to adopt a conformation that complements the shape of the binding site. The results of these docking studies are often visualized to inspect the binding mode and guide further optimization of the molecule. nih.gov
Biosynthetic and Metabolic Pathways of 1 Propen 1 Amine, 3 1h Purin 6 Yl in Model Systems
Hypothetical Biosynthetic Routes (if naturally occurring or an analog of a natural product)
There is currently no scientific literature available to suggest that 1-Propen-1-amine, 3-(1H-purin-6-yl)- is a naturally occurring compound. As such, no biosynthetic pathways have been proposed or investigated. Research into its potential as an analog of a natural product has also not been identified.
Enzymatic Biotransformation and Degradation Mechanisms
Detailed studies on the enzymatic biotransformation and degradation of 1-Propen-1-amine, 3-(1H-purin-6-yl)- are absent from the current body of scientific literature. While the metabolism of related heterocyclic amines is often initiated by cytochrome P450 (CYP) enzymes leading to oxidation, and subsequent conjugation reactions, no such data exists specifically for this compound.
Table 1: Hypothetical Enzymatic Biotransformation Data
| Enzyme Family | Potential Reaction Type | Substrate Specificity | Resulting Product Class |
| Cytochrome P450 | Oxidation | Not Determined | Hydroxylated derivatives |
| N-acetyltransferases | Acetylation | Not Determined | Acetylated metabolites |
| Glucuronosyltransferases | Glucuronidation | Not Determined | Glucuronide conjugates |
| Sulfotransferases | Sulfation | Not Determined | Sulfate conjugates |
This table is purely hypothetical and is based on the general metabolism of analogous compounds. No specific data for 1-Propen-1-amine, 3-(1H-purin-6-yl)- has been reported.
Identification and Characterization of Metabolites in Research Studies
A thorough search of scientific databases has yielded no research studies that identify or characterize any metabolites of 1-Propen-1-amine, 3-(1H-purin-6-yl)-. Consequently, there is no data available on the metabolic profile of this compound in any model system.
Table 2: Summary of Metabolite Identification Studies
| Study Reference | Model System | Analytical Method | Identified Metabolites |
| No studies found | Not Applicable | Not Applicable | Not Applicable |
Advanced Analytical Methodologies for Research on 1 Propen 1 Amine, 3 1h Purin 6 Yl
High-Resolution Mass Spectrometry for Mechanistic Studies
High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for in-depth mechanistic studies involving "1-Propen-1-amine, 3-(1H-purin-6-yl)-". Its ability to provide highly accurate mass measurements is indispensable for the unambiguous identification of the parent compound and its metabolites or degradation products. nih.gov This precision allows for the determination of elemental compositions, which is a critical step in structural elucidation.
In mechanistic studies, HRMS is employed to trace the metabolic fate of "1-Propen-1-amine, 3-(1H-purin-6-yl)-". By analyzing samples from in vitro or in vivo experiments, researchers can identify modifications to the molecule, such as hydroxylations, glucuronidations, or other phase I and phase II metabolic transformations. The high resolving power of instruments like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers enables the separation of isobaric interferences, ensuring confident identification of metabolites even at trace levels. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments on high-resolution platforms provide detailed structural information through the analysis of fragmentation patterns, helping to pinpoint the exact sites of metabolic modification on the purine (B94841) or propenamine moieties.
Quantitative Analysis in Complex Research Matrices (e.g., LC-MS/MS)
Accurate quantification of "1-Propen-1-amine, 3-(1H-purin-6-yl)-" in complex biological matrices such as plasma, urine, or tissue homogenates is paramount for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity, selectivity, and wide dynamic range. nih.govcoresta.org
The methodology typically involves the development of a robust liquid chromatography method to separate the analyte of interest from endogenous matrix components. This is often followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.com In MRM, specific precursor-to-product ion transitions for "1-Propen-1-amine, 3-(1H-purin-6-yl)-" are monitored, providing a high degree of selectivity and minimizing background noise. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision of the quantitative results. researchgate.net Method validation, including assessments of linearity, accuracy, precision, and limits of detection and quantification, is a critical aspect of ensuring the reliability of the analytical data. coresta.org
Below is a hypothetical data table illustrating typical performance parameters for an LC-MS/MS method for the quantification of "1-Propen-1-amine, 3-(1H-purin-6-yl)-".
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 85 - 115% |
Advanced Chromatographic and Electrophoretic Separation Techniques
The separation of "1-Propen-1-amine, 3-(1H-purin-6-yl)-" from structurally related impurities, isomers, or other compounds in a mixture is a critical analytical challenge. Advanced chromatographic and electrophoretic techniques offer powerful solutions for achieving high-resolution separations.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the most widely used techniques for the separation of purine derivatives. The choice of stationary phase (e.g., C18, phenyl-hexyl) and mobile phase composition is optimized to achieve the desired selectivity. UHPLC, with its smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. coresta.org The separation of structural isomers can be particularly important to avoid false positives in analytical results. lcms.cz
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates compounds based on their charge-to-size ratio. nih.gov It is particularly well-suited for the analysis of charged molecules like purine derivatives. nih.gov222.29.81 Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed to optimize the separation of "1-Propen-1-amine, 3-(1H-purin-6-yl)-" from its potential impurities. The use of additives like cyclodextrins in the buffer can significantly improve the resolution of closely related purine bases. nih.gov
A comparison of these techniques is presented in the table below.
| Technique | Principle of Separation | Advantages |
| UHPLC | Partitioning between stationary and mobile phases | High resolution, speed, and compatibility with MS |
| Capillary Electrophoresis | Differential migration in an electric field | High efficiency, minimal sample consumption |
Spectroscopic Methods for Real-Time Monitoring of Interactions
Understanding the interactions of "1-Propen-1-amine, 3-(1H-purin-6-yl)-" with its biological targets is fundamental to elucidating its mechanism of action. Spectroscopic techniques that allow for the real-time monitoring of these interactions provide invaluable kinetic and thermodynamic data.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that can monitor the binding of "1-Propen-1-amine, 3-(1H-purin-6-yl)-" to a target molecule (e.g., a protein or nucleic acid) immobilized on a sensor surface. By measuring the change in the refractive index upon binding, SPR can determine association and dissociation rate constants, as well as binding affinity.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of "1-Propen-1-amine, 3-(1H-purin-6-yl)-" to its target in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide detailed information about the binding site and the conformational changes that occur upon the interaction of "1-Propen-1-amine, 3-(1H-purin-6-yl)-" with its target. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) experiments are powerful tools for mapping the binding interface.
The following table summarizes the key information obtained from these spectroscopic methods.
| Method | Information Obtained |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), Binding affinity (KD) |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Ka), Enthalpy (ΔH), Entropy (ΔS) |
| Nuclear Magnetic Resonance (NMR) | Binding site information, Conformational changes |
Structure Activity Relationships Sar and Design of 1 Propen 1 Amine, 3 1h Purin 6 Yl Derivatives
Rational Design of Analogs based on Experimental and Computational SAR Data
The rational design of analogs of 1-Propen-1-amine, 3-(1H-purin-6-yl)- is informed by a wealth of experimental and computational data on related N6-substituted purine (B94841) derivatives. While specific SAR data for the propenamine substituent is not extensively detailed in publicly available literature, general principles derived from analogous series can be applied.
Computational modeling, including 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies, has been instrumental in elucidating the structural requirements for the biological activity of substituted purines. mdpi.com These models often reveal that steric and electronic properties of the substituents at the C2, N6, and N9 positions of the purine ring play a significant role in their interaction with biological targets. mdpi.com For instance, studies on 2,6,9-trisubstituted purines have shown that steric properties can account for a significant portion of the variance in cytotoxic activity. mdpi.com
Experimental data from various series of N6-substituted purines indicate that the nature of the substituent at the N6 position dramatically influences biological activity. For example, in the context of adenosine (B11128) receptor agonists, modifications to the N6-substituent are a key strategy for modulating potency and selectivity. nih.gov The introduction of different functionalities allows for the exploration of various pockets within the receptor binding site.
Based on these general principles, a rational design strategy for analogs of 1-Propen-1-amine, 3-(1H-purin-6-yl)- would involve systematic modifications to three key areas: the propenylamine side chain, the purine core, and the N9 position.
Table 1: Rational Design Strategies for Analogs of 1-Propen-1-amine, 3-(1H-purin-6-yl)-
| Modification Site | Rationale | Example Modifications |
| Propenylamine Chain | To probe the binding pocket for optimal length, rigidity, and hydrogen bonding interactions. | Isomerization (cis/trans), saturation to propylamine, introduction of branching (e.g., methyl groups), replacement with other unsaturated linkers (e.g., alkynyl), or incorporation of cyclic moieties. |
| Purine Core (C2, C8) | To enhance target affinity and selectivity, and to modulate physicochemical properties. | Introduction of small alkyl, halogen, or amino groups at the C2 position. Substitution at the C8 position with various functional groups. |
| N9 Position | To improve metabolic stability, solubility, and to explore additional binding interactions. | Alkylation with small alkyl or cycloalkyl groups, or introduction of more complex side chains. |
Impact of Structural Modifications on Molecular Interactions and Biochemical Properties
The N6-substituent is a primary determinant of target affinity and selectivity for many purine-based compounds. The length, flexibility, and electronic nature of the side chain dictate how it fits into and interacts with the binding pocket of a target protein. For instance, in a series of N6-benzyladenosine analogues, the type and position of substituents on the benzyl (B1604629) ring significantly affected their binding affinity to Toxoplasma gondii adenosine kinase. nih.gov Molecular modeling of these analogues revealed that additional hydrophobic and van der Waals interactions within the active site were key to their potency. nih.gov Similarly, modifying the propenyl group of 1-Propen-1-amine, 3-(1H-purin-6-yl)-, for instance by altering its geometry (E/Z configuration) or saturation, would likely alter its interaction with target enzymes or receptors. The presence of the double bond in the propenyl group introduces conformational rigidity compared to a saturated propyl chain, which could be crucial for optimal binding.
Modifications to the purine ring itself can also fine-tune the biochemical properties of the molecule. Substitution at the C2 position can influence the electronic distribution of the purine system and provide additional points of interaction. For example, the introduction of an amino group at C2 can create an additional hydrogen bond donor. The C8 position is another site where modifications can impact activity.
Substitutions at the N9 position are often employed to modulate the pharmacokinetic properties of purine derivatives. N9-substitution can block metabolic pathways that involve this position, thereby increasing the compound's in vivo stability. Furthermore, the introduction of hydrophilic or lipophilic groups at N9 can alter the solubility and membrane permeability of the molecule.
Table 2: Predicted Impact of Structural Modifications on Biochemical Properties
| Modification | Predicted Impact on Molecular Interactions | Predicted Impact on Biochemical Properties |
| Saturation of Propenyl Chain | Increased flexibility, potential loss of specific hydrophobic interactions. | Altered target affinity and selectivity. |
| Introduction of C2-Amino Group | Additional hydrogen bond donor capability. | Potentially increased target affinity. |
| N9-Alkylation | Steric influence on the conformation of the N6-substituent. | Improved metabolic stability and altered solubility. |
Synthesis and Characterization of Designed Analogs
The synthesis of designed analogs of 1-Propen-1-amine, 3-(1H-purin-6-yl)- would typically follow established synthetic routes for N6-substituted purine derivatives. A common and versatile method involves the nucleophilic substitution of a leaving group at the C6 position of a purine precursor.
A general synthetic approach would start with a readily available purine, such as 6-chloropurine. The N9 position can be protected or alkylated in the first step, if desired. Subsequently, the chlorine atom at the C6 position is displaced by the desired amine, in this case, a modified propenamine or a related amine. This reaction is typically carried out in a suitable solvent, such as an alcohol or a polar aprotic solvent, often in the presence of a base to neutralize the HCl generated during the reaction.
For the synthesis of a library of analogs, parallel synthesis techniques can be employed, allowing for the rapid generation of a diverse set of compounds by reacting a common purine intermediate with a variety of amines. nih.gov
The characterization of the synthesized analogs is crucial to confirm their structure and purity. Standard analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups in the molecule.
Elemental Analysis: This method provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound, which can be compared with the calculated values to verify the empirical formula.
Table 3: General Synthetic and Characterization Methods
| Method | Purpose |
| Synthesis | |
| Nucleophilic Aromatic Substitution | Formation of the C6-N bond by reacting a 6-halopurine with an amine. |
| Characterization | |
| 1H NMR, 13C NMR | Structural elucidation and confirmation. |
| Mass Spectrometry (MS/HRMS) | Determination of molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Identification of functional groups. |
| Elemental Analysis | Confirmation of empirical formula. |
Emerging Research Avenues and Unresolved Questions for 1 Propen 1 Amine, 3 1h Purin 6 Yl
Future Directions in Advanced Synthetic Methodologies
The synthesis of purine (B94841) analogues is a dynamic field of research, with continuous innovation in chemical methodologies. rsc.org For 1-Propen-1-amine, 3-(1H-purin-6-yl)-, future research will likely focus on developing more efficient, stereoselective, and scalable synthetic routes.
Key areas for exploration include:
Metal-Catalyzed Cross-Coupling Reactions: The use of palladium and nickel catalysts for C-C and C-N bond formation has become a cornerstone of modern organic synthesis. mdpi.com Future synthetic strategies for 1-Propen-1-amine, 3-(1H-purin-6-yl)- could leverage these methods to introduce the propenamine side chain at the C6 position of the purine core with high precision and yield. mdpi.com
Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes like purine nucleoside phosphorylases (PNPs) could enable the stereospecific synthesis of nucleoside analogues of 1-Propen-1-amine, 3-(1H-purin-6-yl)-. mdpi.com
Combinatorial Chemistry: The generation of focused libraries of related compounds is a powerful tool in drug discovery. nih.gov By systematically modifying the propenamine side chain and the purine core, researchers can create a diverse set of analogues to probe structure-activity relationships. nih.gov
| Compound Name | Starting Material | Synthetic Approach | Reference |
| 6,8,9-trisubstituted purine analogs | 4,6-dichloro-5-nitropyrimidine | Multi-step synthesis involving nucleophilic aromatic substitution | nih.gov |
| N-(purin-6-yl)dipeptides | 6-chloropurine | Nucleophilic substitution with amino acids | nih.gov |
| 2-amino-6-chloropurine ribonucleoside | Pyrimidine (B1678525) nucleosides | One-pot, two-enzyme transglycosylation | mdpi.com |
Deeper Elucidation of Uncharacterized Biological Interaction Mechanisms
The biological activity of purine derivatives is vast, with compounds in this class acting as anticancer, antiviral, and anti-inflammatory agents, among other therapeutic applications. researchgate.netnih.gov A critical area of future research will be to identify and characterize the specific biological targets of 1-Propen-1-amine, 3-(1H-purin-6-yl)- and to understand its mechanism of action at a molecular level.
Unresolved questions include:
Target Identification: Does this compound interact with well-known purine-binding proteins such as kinases, polymerases, or G protein-coupled receptors (GPCRs) like adenosine (B11128) receptors? mdpi.com Or does it bind to novel, yet-to-be-identified targets?
Mechanism of Action: How does the binding of 1-Propen-1-amine, 3-(1H-purin-6-yl)- to its target(s) translate into a biological response? Does it act as an inhibitor, an agonist, or an antagonist? mdpi.com
Structure-Activity Relationships: How do modifications to the propenamine side chain or the purine ring affect the compound's binding affinity and biological activity? nih.gov
| Purine Derivative Class | Known Biological Targets | Therapeutic Potential |
| N6-substituted adenosines | Adenosine receptors | Anti-inflammatory, neuroprotective |
| Purine nucleoside analogues | Viral polymerases, kinases | Antiviral, anticancer |
| Roscovitine | Cyclin-dependent kinases | Anticancer |
Integration with Systems Biology and Omics Approaches for Comprehensive Understanding
Systems biology, which aims to understand the complex interactions within biological systems, offers a powerful framework for elucidating the effects of novel compounds. cisncancer.org By integrating data from various "omics" platforms (genomics, transcriptomics, proteomics, and metabolomics), researchers can gain a holistic view of the cellular response to 1-Propen-1-amine, 3-(1H-purin-6-yl)-. nih.govresearchgate.net
Future research in this area could involve:
Transcriptomic Profiling: Using techniques like RNA sequencing to identify changes in gene expression in cells treated with the compound. This can provide clues about the cellular pathways that are affected. nih.gov
Proteomic Analysis: Employing mass spectrometry-based proteomics to identify changes in protein expression and post-translational modifications. This can help to pinpoint the specific proteins that interact with the compound or are affected by its activity.
Metabolomic Studies: Analyzing the metabolic profile of cells to understand how the compound alters cellular metabolism. e-enm.org
Computational Modeling: Integrating the multi-omics data into computational models to simulate the compound's effects on cellular networks and to generate new, testable hypotheses. e-enm.org
Potential for Novel Research Technology Development
Beyond its potential as a therapeutic agent, 1-Propen-1-amine, 3-(1H-purin-6-yl)- could also serve as a valuable tool for basic research and technology development.
Potential applications include:
Chemical Probes: If the compound is found to bind selectively to a particular protein, it could be modified with fluorescent tags or other labels to create chemical probes for studying the function and localization of that protein in living cells.
Affinity-Based Assays: The compound could be immobilized on a solid support to create an affinity matrix for purifying its target protein(s) from complex biological samples.
Drug Discovery Scaffolds: The purine core of 1-Propen-1-amine, 3-(1H-purin-6-yl)- can serve as a starting point for the design and synthesis of new libraries of compounds with diverse biological activities. researchgate.netnih.gov
Q & A
Basic: What are the recommended synthetic routes for 3-(1H-purin-6-yl)-1-propen-1-amine, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis of this compound typically involves Mannich-type reactions or multi-step nucleophilic substitutions . For example:
- Mannich Base Formation : React 1H-purin-6-amine with propenylamine derivatives under basic conditions (e.g., NaHCO₃) in polar solvents like ethanol. Monitor reaction progress via TLC and optimize yield by adjusting stoichiometry (2:1 amine:aldehyde ratio) .
- Catalytic Optimization : Use transition metal catalysts (e.g., Pd/C) for coupling reactions to enhance regioselectivity. Purify via column chromatography (silica gel, 5% MeOH in CH₂Cl₂) .
- Key Tip : Ensure inert atmospheres (N₂/Ar) to prevent oxidation of the propenyl group .
Basic: How should researchers characterize the structural integrity of 3-(1H-purin-6-yl)-1-propen-1-amine post-synthesis?
Methodological Answer:
Employ a combination of spectroscopic and crystallographic techniques :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the propenyl chain (δ 5.2–5.8 ppm for vinyl protons) and purine moiety (δ 8.1–8.3 ppm for aromatic protons) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) with ≤2 ppm mass accuracy .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in DMSO/water mixtures .
Basic: What are the key considerations for ensuring the compound's stability under various storage conditions?
Methodological Answer:
- Storage Conditions : Store at –20°C in amber vials under inert gas (Ar). Avoid moisture to prevent hydrolysis of the amine group .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Handling Precautions : Use gloves and fume hoods due to potential skin/eye irritation (refer to SDS guidelines) .
Advanced: How can researchers resolve contradictory data regarding the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify steric/electronic barriers .
- Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, anhydrous DMF) and validate via independent labs .
Advanced: What computational methods are effective in predicting the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to purine receptors (e.g., adenosine A₂A). Validate docking poses with MD simulations (NAMD, 100 ns trajectories) .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for mutagenesis studies .
Advanced: How to address discrepancies in reported spectroscopic data for this compound?
Methodological Answer:
- High-Field NMR : Use 600+ MHz instruments to resolve overlapping signals (e.g., vinyl vs. aromatic protons) .
- Cross-Validation : Compare IR (C=N stretch ~1650 cm⁻¹) and UV-Vis (λmax ~260 nm for purine) data across labs .
- Collaborative Studies : Share raw data (e.g., JCAMP-DX files) via platforms like PubChem for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
